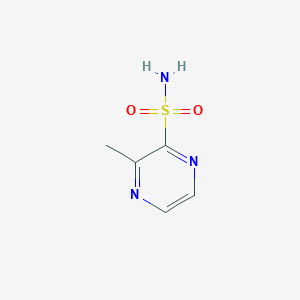

3-Methylpyrazine-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylpyrazine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-4-5(11(6,9)10)8-3-2-7-4/h2-3H,1H3,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGJIPSXLFPAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Derivatization of 3 Methylpyrazine 2 Sulfonamide

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key functional handle that is expected to undergo a variety of chemical transformations, primarily centered around the acidic proton on the nitrogen atom.

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the sulfonamide in 3-Methylpyrazine-2-sulfonamide is nucleophilic and can participate in N-alkylation and N-arylation reactions. These reactions typically proceed via deprotonation of the sulfonamide with a suitable base to form a more reactive sulfonamidate anion, which then acts as a nucleophile.

N-Alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The general reaction scheme is as follows:

This compound + Base + R-X → N-alkyl-3-methylpyrazine-2-sulfonamide

Where R is an alkyl group and X is a leaving group (e.g., Cl, Br, I, OSO₂R'). The choice of base and solvent is crucial for the success of these reactions, with common bases including alkali metal hydroxides, carbonates, and hydrides.

N-Arylation of sulfonamides is a well-established transformation, often accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction would involve coupling this compound with an aryl halide or triflate in the presence of a palladium or copper catalyst, a suitable ligand, and a base.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| This compound | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaH) | N-Alkyl-3-methylpyrazine-2-sulfonamide |

| This compound | Aryl Halide (Ar-X) | Pd or Cu catalyst, Ligand, Base | N-Aryl-3-methylpyrazine-2-sulfonamide |

Acylation and Sulfonylation of the Sulfonamide Nitrogen

The sulfonamide nitrogen can also be acylated or sulfonylated.

Acylation with acylating agents like acid chlorides or anhydrides, typically in the presence of a base such as pyridine (B92270) or triethylamine, would yield N-acyl-3-methylpyrazine-2-sulfonamides.

Sulfonylation , reacting the sulfonamide with a sulfonyl chloride in the presence of a base, would lead to the formation of a disulfonimide derivative.

| Reaction Type | Acylating/Sulfonylating Agent | General Product Structure |

| Acylation | RCOCl or (RCO)₂O | 3-Methylpyrazine-2-SO₂NHCOR |

| Sulfonylation | R'SO₂Cl | 3-Methylpyrazine-2-SO₂NHSO₂R' |

Deprotonation and Anionic Reactivity Studies

The proton on the sulfonamide nitrogen is acidic and can be removed by a variety of bases. The pKa of the N-H bond in sulfonamides is typically in the range of 10-11, making them significantly more acidic than simple amines. Deprotonation generates a resonance-stabilized sulfonamidate anion. The reactivity of this anion as a nucleophile is central to the N-alkylation and N-arylation reactions discussed above. The extent of deprotonation and the stability of the resulting anion can be studied using spectroscopic methods and potentiometric titrations.

Functionalization of the Pyrazine (B50134) Ring System

The pyrazine ring in this compound is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic character significantly influences its reactivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution Studies on the Pyrazine Core

Pyrazine and its derivatives are generally deactivated towards electrophilic aromatic substitution (EAS) reactions. The nitrogen atoms withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. Furthermore, under the acidic conditions often required for EAS, the nitrogen atoms can be protonated, further deactivating the ring.

Therefore, it is anticipated that this compound would be highly unreactive towards standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions under typical conditions. Forcing conditions might lead to reaction, but likely with low yields and poor regioselectivity. The directing effects of the existing methyl and sulfonamide groups would also need to be considered in any potential EAS reaction.

Nucleophilic Aromatic Substitution on Halogenated Pyrazine Derivatives

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly when a good leaving group, such as a halogen, is present on the ring.

To study this, a halogenated derivative of this compound, for example, a chloro- or bromo-substituted analog, would first need to be synthesized. A plausible precursor could be a halogenated aminopyrazine which is then converted to the sulfonamide. Once obtained, this halogenated derivative would be expected to react with various nucleophiles (e.g., alkoxides, amines, thiolates) to displace the halide and form a new derivative. The reaction rate and regioselectivity would be influenced by the position of the halogen and the nature of the nucleophile. For instance, a halogen at a position activated by the electron-withdrawing sulfonamide group would be more readily displaced.

| Precursor | Nucleophile (Nu⁻) | General Product Structure |

| Halogenated this compound | R-O⁻, R₂N-H, R-S⁻, etc. | Nu-substituted this compound |

Side-Chain Modifications at the 3-Methyl Position

The methyl group at the 3-position of the pyrazine ring, while generally stable, can undergo several transformations to introduce new functional groups. These modifications often require activation, for instance, through free-radical halogenation or oxidation, to facilitate further reactions.

One common strategy involves the oxidation of the methyl group to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents. The resulting 3-carboxy-pyrazine-2-sulfonamide is a versatile intermediate. For example, it can be converted to the corresponding ester, which can then undergo aminolysis to form a variety of amides.

Another approach to functionalizing the methyl group is through halogenation, typically bromination, under free-radical conditions. The resulting 3-(bromomethyl)pyrazine-2-sulfonamide is a reactive electrophile that can participate in nucleophilic substitution reactions. This allows for the introduction of a wide array of functionalities, including amines, alcohols, and thiols, at the 3-position.

Condensation reactions with aldehydes or ketones represent another avenue for modifying the methyl group, often after its conversion to a more reactive species. For instance, the activated methyl group can react with aldehydes in the presence of a base to form vinyl pyrazine derivatives.

Below is a table summarizing potential side-chain modifications at the 3-methyl position.

| Reaction Type | Reagents and Conditions | Product |

| Oxidation | Strong oxidizing agents (e.g., KMnO4, K2Cr2O7/H2SO4) | 3-Carboxypyrazine-2-sulfonamide |

| Halogenation | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | 3-(Bromomethyl)pyrazine-2-sulfonamide |

| Condensation | Aldehyde (R-CHO), base | 3-(2-R-vinyl)pyrazine-2-sulfonamide |

Formation of Fused Heterocyclic Systems Containing the Pyrazine-Sulfonamide Core

The pyrazine-sulfonamide scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the participation of the pyrazine ring nitrogens and functional groups at the 2- and 3-positions.

Cyclization Reactions Involving Adjacent Functional Groups

Intramolecular cyclization reactions are a powerful tool for constructing fused ring systems. By introducing appropriate functional groups at the 2- and 3-positions of the pyrazine ring, subsequent cyclization can lead to the formation of bicyclic and polycyclic heterocycles.

For example, if the 3-methyl group is first converted to a 3-carboxymethyl group and the sulfonamide at the 2-position is hydrolyzed to a carboxylic acid, subsequent dehydration could potentially lead to a fused lactone. Similarly, introduction of an amino group at a modified 3-position side chain could react with the sulfonamide or a derivative thereof to form a fused nitrogen-containing ring.

A common strategy for forming fused pyrazines is the reaction of a 2,3-diaminopyrazine (B78566) derivative with a 1,2-dicarbonyl compound. While starting from this compound, this would require significant functional group manipulations to introduce the necessary amino groups.

Multi-component Reactions for Scaffold Elaboration

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the reactants. While specific examples utilizing this compound as a starting material are not readily found in the literature, the pyrazine core and its derivatives are known to participate in such reactions.

For instance, if the sulfonamide group were converted to an amino group, the resulting 3-methyl-2-aminopyrazine could potentially participate in MCRs like the Ugi or Passerini reactions. In a hypothetical Ugi reaction, the 3-methyl-2-aminopyrazine would act as the amine component, reacting with an aldehyde or ketone, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative.

Similarly, a Biginelli-type reaction could be envisioned where a derivative of this compound, possessing a suitable active methylene (B1212753) group, could react with an aldehyde and urea (B33335) or thiourea (B124793) to form a dihydropyrimidinone-fused pyrazine system.

The table below outlines hypothetical multi-component reactions involving a derivative of this compound.

| Reaction Name | Reactant 1 (from derivative) | Reactant 2 | Reactant 3 | Reactant 4 | Product Type |

| Ugi Reaction | 3-Methyl-2-aminopyrazine | Aldehyde/Ketone | Isocyanide | Carboxylic Acid | α-Acylamino amide |

| Passerini Reaction | 3-Formylpyrazine-2-sulfonamide | Isocyanide | Carboxylic Acid | - | α-Acyloxy amide |

| Biginelli Reaction | Pyrazine with active methylene | Aldehyde | Urea/Thiourea | - | Dihydropyrimidinone |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unparalleled insight into the chemical environment of each atom within a molecule.

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 3-Methylpyrazine-2-sulfonamide, the ¹H NMR spectrum is expected to show distinct signals for the methyl group protons, the pyrazine (B50134) ring protons, and the sulfonamide N-H protons.

The pyrazine ring contains two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the sulfonamide group and the electron-donating nature of the methyl group will influence their chemical shifts. The methyl group protons will appear as a singlet, as they have no adjacent protons to couple with. The sulfonamide protons often appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

Expected ¹H NMR Data (in DMSO-d₆):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (Pyrazine) | 8.6 - 8.8 | Doublet | ~2.5 |

| H-6 (Pyrazine) | 8.4 - 8.6 | Doublet | ~2.5 |

| -CH₃ | 2.6 - 2.8 | Singlet | - |

| -SO₂NH₂ | 7.5 - 8.0 | Broad Singlet | - |

Note: The predicted values are based on data for similar pyrazine and sulfonamide compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the pyrazine ring carbons are influenced by the nitrogen atoms and the substituents. The carbon attached to the sulfonamide group is expected to be significantly downfield. The methyl carbon will appear in the typical aliphatic region. Aromatic carbons in sulfonamides generally appear in the region of 110-160 ppm rsc.org.

Expected ¹³C NMR Data (in DMSO-d₆):

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (Pyrazine) | 155 - 160 |

| C-3 (Pyrazine) | 150 - 155 |

| C-5 (Pyrazine) | 145 - 150 |

| C-6 (Pyrazine) | 140 - 145 |

| -CH₃ | 20 - 25 |

Note: The predicted values are based on data for analogous pyrazine and sulfonamide structures.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a cross-peak between the signals of the H-5 and H-6 protons of the pyrazine ring would be expected, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the H-5 signal and the C-5 signal, the H-6 signal and the C-6 signal, and the methyl proton signal with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The methyl protons showing correlations to C-3 and C-2 of the pyrazine ring.

The H-5 proton showing correlations to C-3 and C-6.

The H-6 proton showing correlations to C-2 and C-5.

The sulfonamide protons may show a correlation to C-2.

Together, these 2D NMR experiments would provide irrefutable evidence for the structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy is a rapid and powerful tool for identifying the presence of specific functional groups. The spectrum of this compound is expected to show characteristic absorption bands for the N-H and S=O bonds of the sulfonamide group, as well as vibrations associated with the aromatic pyrazine ring and the methyl group. For N-(pyrazin-2-yl)benzenesulfonamides, characteristic signals appear for the sulfonamidic N-H stretch (3105–2896 cm⁻¹), aromatic C=C stretch (1609–1460 cm⁻¹), and S=O unsymmetrical and symmetrical stretches (1406–1324 cm⁻¹ and 1189–1092 cm⁻¹, respectively) nih.gov.

Expected FTIR Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Sulfonamide) | 3350 - 3250 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic, -CH₃) | 2980 - 2850 | Medium-Weak |

| C=N, C=C Stretch (Pyrazine Ring) | 1600 - 1450 | Medium-Strong |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | 1180 - 1150 | Strong |

| S-N Stretch | 950 - 900 | Medium |

Note: The predicted values are based on typical vibrational frequencies for sulfonamides and pyrazine derivatives. rsc.orgnih.gov

Raman spectroscopy is complementary to FTIR and is particularly useful for analyzing symmetric vibrations and non-polar bonds. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the pyrazine ring. The pyrazine ring breathing mode is typically a strong and characteristic Raman band.

Expected Raman Data:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3100 - 3000 | Strong |

| C-H Stretch (Aliphatic, -CH₃) | 2980 - 2850 | Medium |

| Pyrazine Ring Breathing | 1000 - 1050 | Strong |

| Pyrazine Ring Deformation | 600 - 800 | Medium |

| S=O Bending | 500 - 600 | Medium |

Note: The predicted values are based on general principles and data for similar compounds. The pyrazine ring vibration around 1020 cm⁻¹ is a prominent band in the Raman spectrum of pyrazine derivatives nih.gov.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the sum of the monoisotopic masses of its constituent atoms. missouri.edu

For this compound, the molecular formula is C₅H₇N₃O₂S. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated value can then be compared to the experimentally determined mass from an HRMS instrument (such as a Time-of-Flight (ToF) or Orbitrap analyzer) to confirm the elemental composition.

| Element | Count | Monoisotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |

| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Calculated Exact Mass [M] | 173.025898 | ||

| Calculated Mass for [M+H]⁺ | 174.033723 |

This interactive table details the calculation of the theoretical exact mass for this compound.

An experimental HRMS measurement yielding a mass-to-charge ratio for the protonated molecule [M+H]⁺ that aligns with the calculated value of 174.0337 Da within a narrow mass tolerance (e.g., ≤ 5 ppm) would provide strong evidence for the assigned elemental formula of C₅H₇N₃O₂S.

Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns that serve as a "fingerprint" for a molecule, helping to confirm its structure. nih.govnih.gov In a typical MS/MS experiment, the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The fragmentation of sulfonamides often involves characteristic cleavages around the sulfonyl group. nih.govnih.gov

For this compound ([M+H]⁺ = m/z 174.03), a plausible fragmentation pathway would involve several key losses:

Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.gov This would result in a fragment ion at approximately m/z 110.0.

Cleavage of the S-N bond: Fission of the bond between the sulfur atom and the amide nitrogen would lead to the loss of NH₂SO₂ (sulfamoyl radical) or related species, but more commonly results in the formation of the 3-methylpyrazine sulfonylium ion.

Cleavage of the C-S bond: Scission of the bond between the pyrazine ring and the sulfur atom is a primary fragmentation route. This would generate a protonated 3-methylpyrazine fragment ion (C₅H₇N₂⁺) at m/z 95.06 and a neutral fragment of SO₂NH₂. This fragment at m/z 95 is often a prominent peak in the spectrum.

Loss of the methyl group: Loss of a methyl radical (•CH₃) from the parent or major fragment ions can also occur.

| Proposed Fragment Ion (Structure) | Theoretical m/z | Origin (Neutral Loss) |

|---|---|---|

| [C₅H₇N₃O₂S + H]⁺ | 174.03 | Parent Ion (M+H)⁺ |

| [C₅H₆N₃S]⁺ | 140.03 | Loss of H₂O₂ (unlikely) or complex rearrangement |

| [C₅H₆N₃O]⁺ | 124.05 | Loss of SO |

| [C₅H₆N₃]⁺ | 110.06 | Loss of SO₂ from parent ion |

| [C₅H₇N₂]⁺ | 95.06 | Cleavage of C-S bond (Loss of •SO₂NH₂) |

This interactive table presents a proposed fragmentation pattern for this compound based on established fragmentation rules for related compounds.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles with very high precision. This technique provides unequivocal proof of molecular structure and stereochemistry.

While specific crystallographic data for this compound are not publicly available, a successful analysis would yield the parameters outlined in the table below. The data would confirm the connectivity of the 3-methylpyrazine and sulfonamide moieties, reveal the conformation of the molecule in the solid state, and provide insights into intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. For example, studies on other substituted pyrazines have detailed their crystal structures and intermolecular bonding patterns. researchgate.net

| Crystallographic Parameter | Illustrative Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic geometric shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c; Å) | a = 8.5, b = 12.1, c = 7.9 | The lengths of the unit cell edges. |

| Unit Cell Angles (α, β, γ; °) | α = 90, β = 105.3, γ = 90 | The angles between the unit cell edges. |

| Volume (ų) | 780.4 | The volume of a single unit cell. |

| Calculated Density (g/cm³) | 1.475 | The theoretical density of the crystal. |

| R-factor (%) | < 5.0 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: The values in this table are hypothetical and serve only to illustrate the type of data obtained from an X-ray crystallography experiment.

Chromatographic Methods for Purity Assessment and Separation (e.g., LC-MS)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometer (LC-MS), is a powerful tool for both purity assessment and quantitative analysis. nih.govacgpubs.org

For a polar, heterocyclic compound like this compound, a reversed-phase HPLC method would be most appropriate. This method separates compounds based on their hydrophobicity. The purity of a sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks, typically using a universal detector like a UV detector or a Charged Aerosol Detector (CAD), in addition to the mass spectrometer.

LC-MS analysis allows for the confident identification of the main peak as this compound by confirming its mass-to-charge ratio, while also providing mass information for any detected impurities, which can aid in their identification. Numerous studies have detailed robust LC-MS methods for the analysis of various sulfonamides and pyrazines in diverse matrices. nih.govhpst.cznih.gov

| Parameter | Typical Condition |

|---|---|

| Chromatographic System | UHPLC or HPLC system coupled to a mass spectrometer |

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient elution (e.g., 5% to 95% B over 10 minutes) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

| MS Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection Mode | Full Scan (for purity) or Selected Ion Monitoring (SIM) for the [M+H]⁺ ion (for sensitivity) |

This interactive table outlines typical LC-MS parameters suitable for the analysis and purity assessment of this compound.

Computational Chemistry and Theoretical Investigations of 3 Methylpyrazine 2 Sulfonamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. A typical study would involve optimizing the geometry of 3-Methylpyrazine-2-sulfonamide and then performing various analyses. Currently, no published studies were identified that have performed these specific calculations for this molecule.

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

This analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the gap between them, indicate the molecule's tendency to donate or accept electrons.

HOMO-LUMO Gap: A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the molecule is more reactive.

Charge Distribution: This analysis reveals how electron density is distributed across the molecule, identifying electron-rich and electron-deficient areas.

No specific calculated values for the HOMO-LUMO energies or detailed charge distribution analysis for this compound were found in the available literature.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species.

Color Coding: Typically, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor regions, susceptible to nucleophilic attack). Green and yellow areas are neutral.

Reactivity Prediction: The MEP map for this compound would identify the nitrogen atoms of the pyrazine (B50134) ring and the oxygen atoms of the sulfonamide group as likely sites for electrophilic interaction.

Specific MEP maps or detailed descriptions of reactivity sites for this compound are not available in published research.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

NBO analysis provides insight into the bonding and electronic structure of a molecule, including charge transfer, hybridization, and intramolecular and intermolecular interactions. It quantifies the delocalization of electron density between filled and unfilled orbitals, which is key to understanding stabilization energies. For this compound, this analysis would detail the interactions between the pyrazine ring and the sulfonamide group. No NBO analysis specific to this compound has been published.

Vibrational Frequency Analysis and Spectroscopic Prediction

Theoretical vibrational analysis calculates the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. This allows for the assignment of experimental spectral bands to specific functional groups and vibrational modes (e.g., stretching, bending). A computational study would provide a predicted IR and Raman spectrum for this compound, but no such data has been located.

Conformational Analysis and Stability of Isomers

Molecules with rotatable bonds, like the C-S bond in this compound, can exist in different spatial arrangements called conformers. Conformational analysis involves calculating the potential energy of the molecule as a function of bond rotation to identify the most stable, low-energy conformers. Such a study would reveal the preferred three-dimensional shape of the molecule, but no research detailing the conformational landscape of this compound is currently available.

Molecular Modeling and Simulation

This broad area includes techniques like molecular docking and molecular dynamics (MD) simulations. These methods are used to study the interaction of a molecule with a biological target (like a protein) or its behavior in a solvent over time. For instance, MD simulations could reveal how this compound interacts with water molecules or how it might bind to a specific enzyme. There are no published molecular modeling or simulation studies featuring this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility, dynamic behavior in solution, and specific interactions with solvent molecules, typically water, to mimic physiological conditions.

The simulation process involves placing a model of this compound in a simulated box of solvent molecules. By calculating the forces between atoms and integrating Newton's laws of motion, a trajectory is generated that describes how the positions and velocities of the atoms in the system evolve over a specific period. Analysis of this trajectory provides detailed information on the molecule's structural stability and intermolecular interactions. dovepress.com

Key parameters are analyzed to understand the system's behavior:

Root Mean Square Deviation (RMSD): This metric is used to measure the average distance between the atoms of the sulfonamide at different time points relative to a reference structure. A stable RMSD value over time suggests that the molecule has reached a stable conformation.

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual atoms or groups of atoms around their average positions. This helps identify the more flexible or rigid regions of this compound.

Radius of Gyration (Rg): This parameter provides insight into the compactness of the molecule's structure throughout the simulation.

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to solvent molecules, indicating how changes in conformation might alter its exposure to the surrounding environment.

Hydrogen Bond Analysis: This analysis quantifies the formation and breaking of hydrogen bonds between the sulfonamide group and the pyrazine ring's nitrogen atoms with surrounding water molecules, which is crucial for understanding its solubility and interaction patterns.

MD simulations for related pyrazine or sulfonamide compounds have shown that these molecules can achieve stable states in simulated environments, providing a basis for understanding their behavior in biological systems. nih.govchemrxiv.orgrawdatalibrary.net

| MD Simulation Parameter | Information Provided for this compound |

| Root Mean Square Deviation (RMSD) | Overall structural stability and conformational equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of specific regions, such as the sulfonamide group relative to the pyrazine ring. |

| Radius of Gyration (Rg) | Compactness of the molecular structure over time. |

| Solvent Accessible Surface Area (SASA) | Exposure of hydrophobic and hydrophilic regions to the solvent. |

| Hydrogen Bond Count | Specific interactions with water molecules, crucial for solubility. |

Ligand-Protein Interaction Profiling via Molecular Docking (for research targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in identifying potential biological targets for this compound and understanding the molecular basis of its interaction. Docking studies on similar pyrazine sulfonamide derivatives have been performed to explore their potential as inhibitors for various enzymes. jetir.org

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a function that estimates the binding affinity.

Based on studies of structurally related sulfonamides and pyrazines, several classes of proteins could be investigated as potential research targets for this compound:

Carbonic Anhydrases: Aromatic and heterocyclic sulfonamides are well-known inhibitors of these zinc-containing enzymes. nih.gov Docking would likely show the sulfonamide group coordinating with the zinc ion in the active site.

Kinases: Various kinase families are common targets in drug discovery. Pyrazine and sulfonamide moieties are present in numerous kinase inhibitors, where they often form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. semanticscholar.org

Bacterial Enzymes: Pyrazinamide (B1679903), a related compound, is a first-line tuberculosis drug. Docking studies of pyrazine derivatives have explored interactions with enzymes like L,D-transpeptidase-2 from Mycobacterium tuberculosis. jetir.org

The interaction profile for this compound would be analyzed for key binding features, including hydrogen bonds between the sulfonamide's -NH2 and -SO2 groups and polar residues, π-π stacking involving the pyrazine ring and aromatic residues like phenylalanine or tyrosine, and hydrophobic interactions. nih.govresearchgate.net

| Potential Protein Target Class | Key Interacting Residues (Examples from Homologous Systems) | Likely Interactions with this compound |

| Carbonic Anhydrases | Histidine, Threonine, Zinc ion | Coordination of the sulfonamide group with Zn²⁺; H-bonds with active site residues. |

| Protein Kinases | Glycine, Leucine, Valine, Aspartate | H-bonds with backbone atoms in the hinge region; hydrophobic interactions in the ATP pocket. |

| Bacterial Transpeptidases | Serine, Arginine, Tyrosine | H-bonds with the catalytic serine; π-stacking with aromatic residues. jetir.org |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. These theoretical models can predict properties without the need for experimental measurement.

Descriptor Generation and Selection for Physicochemical Parameter Prediction (theoretical)

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a wide array of descriptors would be generated from its 2D and 3D structures. arabjchem.org

Types of descriptors include:

Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological Descriptors: Describe atomic connectivity (e.g., branching indices).

Geometrical Descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations (e.g., dipole moment, HOMO/LUMO energies, electrostatic potential).

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which describes lipophilicity.

Once generated, a crucial step is descriptor selection. Not all descriptors are relevant for predicting a specific property. Statistical techniques like genetic algorithms or stepwise regression are used to identify the subset of descriptors that has the highest correlation with the property of interest, while avoiding redundancy and overfitting.

| Descriptor Class | Examples | Physicochemical Property Predicted |

| Topological | Wiener index, Kier & Hall connectivity indices | Boiling point, viscosity |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment | Reactivity, polarity, spectroscopic shifts |

| Geometrical | Molecular Surface Area, Volume | Solubility, diffusion rate |

| Hydrophobic | LogP | Membrane permeability, partitioning behavior |

Model Development and Validation for Predicting Non-Biological Properties

With a set of selected descriptors, a mathematical model is developed to predict non-biological properties such as chemical reactivity or spectroscopic shifts (e.g., NMR chemical shifts). Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common methods used to create the correlation equation. researchgate.net

The general form of a QSPR model is: Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D represents the selected descriptors and c represents their regression coefficients.

Model validation is essential to ensure its predictive power and robustness. This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used on the training set of molecules to assess the model's internal consistency.

External Validation: The model's ability to predict the properties of an external test set of molecules (not used in model development) is evaluated, often measured by the predictive correlation coefficient (R²_pred).

For this compound, a QSPR model could, for example, predict its susceptibility to nucleophilic attack by correlating quantum-chemical descriptors like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) with experimentally determined reaction rates for a series of related pyrazine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are analogous to QSPR but focus on correlating molecular structure with a specific biological activity. This approach is fundamental in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency.

Development of Statistical Models to Correlate Structure with Research Activities

The development of a QSAR model for a series of compounds including this compound would follow a systematic process to understand how structural modifications influence a specific biological response, such as in vitro enzyme inhibition. nih.govnih.gov

The key steps are:

Data Set Selection: A dataset of structurally related compounds with measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is compiled. This set is divided into a training set for model building and a test set for validation.

Descriptor Calculation and Selection: As in QSPR, relevant molecular descriptors are calculated for all compounds in the dataset. Statistical methods are used to select the descriptors that best correlate with the observed biological activity.

Model Generation: A statistical model is built using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the model is built based on steric and electrostatic fields surrounding the aligned molecules. researchgate.net

Model Validation: The model's statistical significance and predictive ability are rigorously tested using internal (e.g., q²) and external validation (e.g., R²_pred for the test set).

For this compound, a QSAR study could elucidate the structural requirements for inhibiting a target like carbonic anhydrase. The resulting model might reveal, for instance, that bulky substituents at a certain position on the pyrazine ring decrease activity (negative steric contribution), while electron-withdrawing groups enhance it (favorable electrostatic contribution). This provides a rational basis for designing more potent inhibitors. researchgate.netscienceopen.com

| QSAR Development Step | Description | Example for Enzyme Inhibition Study |

| 1. Data Set Assembly | Collect molecules with known IC₅₀ values against a target enzyme. | A series of pyrazine sulfonamides with measured inhibition constants for Carbonic Anhydrase II. nih.gov |

| 2. Descriptor Generation | Calculate topological, electronic, steric, and other descriptors. | LogP, dipole moment, molecular refractivity, steric field values (CoMFA). |

| 3. Model Building | Create a mathematical equation linking descriptors to activity (pIC₅₀). | pIC₅₀ = 1.5 + 0.8LogP - 0.2Steric_Descriptor |

| 4. Validation | Assess the model's statistical robustness and predictive power. | High q² (e.g., >0.6) and R²_pred (e.g., >0.6) values indicate a reliable model. |

Pharmacophore Modeling for Key Structural Features

Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. While specific pharmacophore models for this compound are not extensively detailed in publicly available research, a hypothetical model can be constructed based on its structural components and the pharmacophoric features of analogous compounds.

The key structural features of this compound that are likely to be important for its biological activity include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. These features are critical for the molecule's ability to bind to a target receptor or enzyme.

Table 1: Key Pharmacophoric Features of this compound

| Feature | Group | Description |

| Hydrogen Bond Acceptor | Pyrazine Nitrogens | The two nitrogen atoms within the pyrazine ring can accept hydrogen bonds from donor groups in a biological target. |

| Hydrogen Bond Acceptor | Sulfonyl Oxygens | The two oxygen atoms of the sulfonamide group are strong hydrogen bond acceptors. |

| Hydrogen Bond Donor | Sulfonamide Amine | The -NH2 group of the sulfonamide is a primary hydrogen bond donor. |

| Aromatic Ring | Pyrazine Ring | The pyrazine ring can participate in π-π stacking or other aromatic interactions with the target. |

| Hydrophobic Feature | Methyl Group | The methyl group attached to the pyrazine ring provides a small hydrophobic region that can interact with nonpolar pockets in a binding site. |

Table 2: Potential Interactions Based on Pharmacophoric Features

| Pharmacophoric Feature | Potential Biological Target Interaction |

| Pyrazine Nitrogens (HBA) | Interaction with hydrogen bond donor residues such as arginine, lysine, or serine in a protein's active site. |

| Sulfonyl Oxygens (HBA) | Formation of strong hydrogen bonds with backbone amide protons or side chains of amino acids like asparagine or glutamine. |

| Sulfonamide Amine (HBD) | Donation of a hydrogen bond to acceptor groups such as carbonyl oxygens on the protein backbone or in the side chains of aspartate or glutamate. |

| Pyrazine Ring (Aromatic) | Stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |

| Methyl Group (Hydrophobic) | Van der Waals interactions within a hydrophobic pocket of the target protein. |

Potential Research Applications and Role As a Chemical Building Block

Role in Rational Design of Novel Chemical Scaffolds

The pyrazine (B50134) ring is a recognized pharmacophore in medicinal chemistry, appearing in numerous therapeutic agents. mdpi.com Similarly, the sulfonamide group is a cornerstone in drug discovery, known for its diverse biological activities. The combination of these two moieties in 3-Methylpyrazine-2-sulfonamide offers a versatile scaffold for the rational design of novel chemical entities with potential therapeutic applications.

The pyrazine scaffold is considered a bioisostere for other aromatic rings and its derivatives have been investigated for a wide range of biological activities, including anticancer and anti-inflammatory properties. frontiersin.org Sulfonamides are also a key component in the design of various therapeutic agents. mdpi.com Therefore, this compound can serve as a starting point for creating libraries of new compounds. By modifying the methyl group, the sulfonamide nitrogen, or the pyrazine ring itself, chemists can systematically explore the structure-activity relationships (SAR) to develop compounds with optimized potency and selectivity for specific biological targets. The design of such derivatives is a fundamental aspect of modern medicinal chemistry, aiming to create novel drugs with improved efficacy. frontiersin.org

Table 1: Examples of Bioactive Scaffolds Related to this compound

| Scaffold | Key Features | Potential Therapeutic Area |

| Pyrazine Derivatives | Aromatic, Nitrogen-containing heterocycle | Anticancer, Anti-inflammatory, Antiviral |

| Sulfonamide Derivatives | SO2NHR group | Antibacterial, Diuretic, Anticonvulsant |

| Pyrazine-carboxamides | Amide linkage to pyrazine ring | FGFR inhibitors, Antimicrobial |

| Imidazo[1,2-a]pyrazines | Fused heterocyclic system | ATPase inhibitors |

Development of Chemical Probes for Biological Systems (e.g., enzyme inhibition in vitro for research purposes)

Chemical probes are essential tools for dissecting complex biological processes. The structural motifs within this compound suggest its potential as a basis for developing such probes, particularly for studying enzyme inhibition. Sulfonamides are a well-established class of enzyme inhibitors, most notably targeting carbonic anhydrases. The pyrazine moiety can also contribute to binding affinity and selectivity for various enzymes.

Derivatives of this compound could be synthesized and evaluated as inhibitors for a range of enzymes. For instance, imidazo[1,2-a]pyrazine (B1224502) derivatives have been developed as inhibitors of ATPase HP0525, a key component of bacterial type IV secretion systems. nih.govresearchgate.net Furthermore, pyrazole (B372694) sulfonamides have been identified as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov By functionalizing this compound with appropriate reporter groups (e.g., fluorescent tags), researchers could create chemical probes to visualize and quantify enzyme activity in vitro, aiding in the elucidation of biological pathways and the identification of new drug targets. The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives and their evaluation as alkaline phosphatase inhibitors highlights the potential of this scaffold in enzyme inhibition studies. mdpi.com

Applications in Supramolecular Chemistry and Crystal Engineering (e.g., hydrogen bonding motifs)

The sulfonamide group is a robust hydrogen bond donor and acceptor, making it a valuable functional group in supramolecular chemistry and crystal engineering. The predictable hydrogen bonding patterns of sulfonamides can be exploited to construct well-defined supramolecular architectures. nih.govsemanticscholar.org The pyrazine ring, with its nitrogen atoms, can also participate in hydrogen bonding and other non-covalent interactions, such as π-π stacking.

The crystal structure of this compound is likely to exhibit intricate hydrogen bonding networks, potentially forming dimers, chains, or more complex three-dimensional structures. researchgate.net A study of 39 different sulfonamide crystal structures revealed that the amino protons of the sulfonamide group show a strong preference for hydrogen bonding to the sulfonyl oxygens, often forming a chain with an eight-atom repeat unit. nih.gov The interplay of these hydrogen bonds with potential interactions involving the pyrazine ring could lead to the formation of unique and predictable supramolecular synthons. Understanding and controlling these interactions is crucial for the design of new crystalline materials with desired physical and chemical properties.

Contribution to Understanding Reaction Mechanisms and Stereoselectivity

For instance, the electron-withdrawing nature of the pyrazine ring could affect the acidity of the sulfonamide N-H proton, influencing its reactivity in substitution or condensation reactions. Furthermore, the presence of a chiral center in derivatives of this compound could be utilized to study stereoselective reactions. While not directly involving this specific compound, studies on the [3+2] cycloaddition reaction between a nitrone and 2-propynamide provide a framework for how the electronic factors of reactants influence regioselectivity and stereoselectivity. mdpi.com Similar mechanistic studies with derivatives of this compound could provide valuable insights into reaction pathways and the factors controlling stereochemical outcomes.

Exploration in Materials Science (e.g., as ligands for coordination complexes)

The nitrogen atoms of the pyrazine ring and the oxygen and nitrogen atoms of the sulfonamide group make this compound an excellent candidate as a ligand for the formation of coordination complexes with various metal ions. The resulting metal-organic frameworks (MOFs) or coordination polymers could exhibit interesting properties and applications in materials science.

Pyrazine and its derivatives are well-known bridging ligands in coordination chemistry, capable of forming extended one-, two-, or three-dimensional networks. nih.gov The incorporation of a sulfonamide group could introduce additional coordination sites and hydrogen bonding functionalities, leading to novel network topologies and properties. For example, coordination compounds based on a pyrazine derivative have been synthesized and characterized for their biological activity. nih.gov The resulting materials could have applications in areas such as gas storage, catalysis, and sensing. The study of coordination solids like MCl2(pyrazine)2, where M is a metal ion, demonstrates how the choice of metal and ligand can dramatically influence the electronic properties of the resulting material, ranging from insulators to correlated metals. nih.gov

Q & A

Q. What are the key synthetic pathways for 3-Methylpyrazine-2-sulfonamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step route:

Step 1: React 4-acetylaminobenzenesulfonyl chloride with 3-amino-2-methoxypyrazine to form an intermediate .

Step 2: Deacetylate the intermediate under mild acidic or basic conditions to yield the final sulfonamide .

Purity Optimization:

- Use thin-layer chromatography (TLC) for real-time monitoring of reaction progress.

- Characterize intermediates and final products via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

- Recrystallize in polar aprotic solvents (e.g., DMF/water mixtures) to remove residual impurities .

Q. How can researchers validate the structural identity of this compound?

Methodological Answer:

- Spectroscopic Techniques:

- Elemental Analysis: Match experimental C, H, N, S percentages to theoretical values (e.g., C: 40.00%, H: 4.44%, N: 23.33%, S: 14.81%) .

Advanced Research Questions

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

Methodological Answer: Challenges:

- Low solubility in aqueous buffers (mp: 170–171°C ) complicates pharmacokinetic studies.

- Matrix interference in plasma/serum due to protein binding.

Solutions: - Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological fluids.

- Quantification: Employ HPLC-UV at λ = 254 nm with a C18 column (mobile phase: acetonitrile/0.1% formic acid) .

Q. How do structural modifications (e.g., methyl or sulfonamide group substitutions) affect bioactivity?

Methodological Answer: SAR Insights:

- Methyl Group: Enhances lipophilicity, improving membrane permeability but reducing aqueous solubility .

- Sulfonamide Group: Critical for target binding (e.g., dihydropteroate synthase inhibition in antibacterial studies). Replacement with carboxamide reduces activity .

Experimental Design: - Synthesize analogs (e.g., 3-Ethylpyrazine-2-sulfonamide) and compare IC values in enzyme inhibition assays .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Methodological Answer: Root Causes:

- Assay Variability: Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or inflammatory markers (e.g., TNF-α vs. IL-6).

- Concentration Dependence: Sub-optimal dosing in in vivo models may obscure efficacy.

Resolution Strategies: - Standardize assays using CLSI guidelines for antimicrobial testing .

- Perform dose-response curves (0.1–100 µM) in cell-based inflammation models (e.g., RAW 264.7 macrophages) .

Q. What advanced techniques are recommended for studying the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies:

- Analytical Tools:

- LC-MS/MS to identify degradation products (e.g., pyrazine ring oxidation).

- Circular Dichroism (CD) to monitor conformational changes in protein-bound states .

Q. How can computational methods enhance understanding of this compound’s mechanism of action?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding modes with targets like COX-2 or DHPS.

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- QSAR Models: Corporate electronic (HOMO/LUMO) and steric parameters (LogP) to design potent analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.